molecular formula C12H17ClN2O B1652525 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1461706-05-7

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1652525
CAS No.: 1461706-05-7
M. Wt: 240.73
InChI Key: FXTFOCNLHQTLFT-UHFFFAOYSA-N
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Description

3-Amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is used in research and has potential applications in various fields .

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride in lab experiments is its high potency and specificity. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride. These include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to improve its accessibility for research purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride has been extensively used in scientific research, particularly in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Biochemical Analysis

Biochemical Properties

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound’s interaction with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways highlights its potential as a therapeutic agent. The nature of these interactions often involves binding to active sites or allosteric sites, leading to inhibition or activation of the target biomolecule.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in apoptosis, cell cycle regulation, and immune response . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Alternatively, it may interact with transcription factors, influencing the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . The degradation of the compound over time can lead to the formation of metabolites with distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, while high doses can lead to toxic or adverse effects . Threshold effects observed in these studies highlight the importance of dose optimization for achieving desired therapeutic outcomes. Toxicity studies have shown that high doses of the compound can cause liver and kidney damage, emphasizing the need for careful dose selection in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. For example, the compound’s presence in the nucleus may affect gene expression, while its localization in the mitochondria may impact cellular metabolism.

Properties

IUPAC Name

3-amino-5-tert-butyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-12(2,3)7-4-5-9-8(6-7)10(13)11(15)14-9;/h4-6,10H,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTFOCNLHQTLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-05-7
Record name 2H-Indol-2-one, 3-amino-5-(1,1-dimethylethyl)-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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